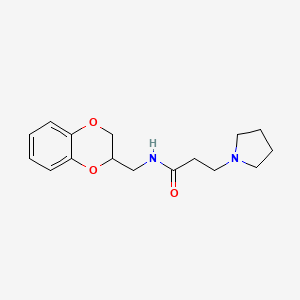acetate](/img/structure/B5118347.png)
ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, also known as ECOA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is not fully understood, but it is believed to exert its effects through multiple pathways. In cancer cells, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of key enzymes involved in cell proliferation and survival. In the brain, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to increase the levels of key neurotransmitters, such as dopamine and serotonin, and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of gene expression. In cancer cells, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to downregulate the expression of genes involved in cell proliferation and survival, and to upregulate the expression of genes involved in apoptosis. In the brain, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its low toxicity profile. However, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, including the development of more potent analogs with improved pharmacokinetic properties, the elucidation of its precise mechanism of action, and the exploration of its potential applications in other scientific research areas, such as immunology and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate in animal models and human clinical trials.
In conclusion, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is a promising chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is needed to fully understand its potential and to develop novel compounds with therapeutic applications.
Synthesemethoden
Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate can be synthesized through a multi-step reaction process, starting with the reaction of 6-chloro-2-hydroxy-4-phenylchromen-7-one with phenylacetic acid in the presence of a dehydrating agent. The resulting product is then esterified with ethanol and acid catalyst to yield ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In drug discovery, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been used as a starting material to synthesize novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-2-29-25(28)24(17-11-7-4-8-12-17)31-22-15-21-19(13-20(22)26)18(14-23(27)30-21)16-9-5-3-6-10-16/h3-15,24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLYMQARHYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)